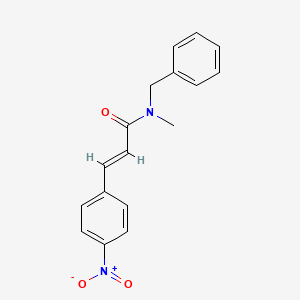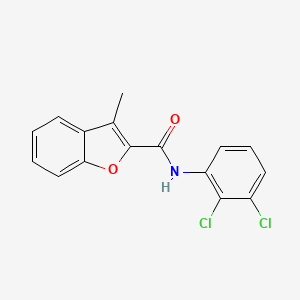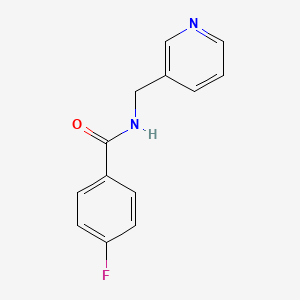![molecular formula C15H22N2O4S B5871106 N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B5871106.png)
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide, also known as AZA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its ability to modulate certain biological pathways, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide exerts its biological effects by modulating the activity of certain enzymes and signaling pathways within cells. Specifically, N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide has been shown to have a number of other biochemical and physiological effects. For example, N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide as a research tool is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition in a controlled manner, without the off-target effects associated with other HDAC inhibitors. However, one limitation of N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired level of HDAC inhibition in some experimental systems.
Direcciones Futuras
There are several potential future directions for research on N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide. One area of interest is the development of more potent analogs of N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide, which could be used to achieve greater HDAC inhibition in experimental systems. Additionally, further research is needed to fully understand the mechanisms by which N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide exerts its biological effects, particularly with regard to its anti-inflammatory and antioxidant properties. Finally, there is potential for N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide to be developed into a therapeutic agent for the treatment of cancer and other diseases, although further preclinical and clinical studies will be necessary to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide involves several steps, beginning with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with azepane and sodium sulfite to form the sulfonyl azide intermediate, which is finally reduced with sodium borohydride to yield the desired product.
Aplicaciones Científicas De Investigación
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide can inhibit the growth of cancer cells by targeting specific biological pathways involved in cell proliferation and survival. Additionally, N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(18)16-14-11-13(7-8-15(14)21-2)22(19,20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVKUKZHIMSPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,3-propanediamine](/img/structure/B5871027.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B5871037.png)

![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5871042.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871045.png)



![2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5871090.png)

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide](/img/structure/B5871113.png)

![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5871126.png)
